

Preliminary Toxicity Profile of Encelin (Vildagliptin): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Encelin*

Cat. No.: B094070

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity data for **Encelin**, a brand name for the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin. The information is compiled from non-clinical studies and is intended to support further research and development.

Acute Toxicity

Vildagliptin exhibits a low order of acute toxicity in rodent models. While a specific median lethal dose (LD50) is not consistently reported across all public documentation, one source indicates an oral LD50 of 80 mg/kg, classifying it as toxicity class 3. Another source reports an oral toxic dose low (TDLO) in rats. Acute toxicity symptoms observed in cynomolgus monkeys included edema of the extremities, tail, and face, associated with skeletal muscle necrosis and elevations in serum lactate dehydrogenase, creatine kinase, alanine transaminase, and aspartate aminotransferase. These effects were noted to be monkey-specific and not considered relevant to humans.

Table 1: Acute Toxicity Data for Vildagliptin

Species	Route of Administration	Value	Units
Rat	Oral	TDLO: 0.3	ml/kg
Not Specified	Oral	LD50: 80	mg/kg

Genotoxicity

Vildagliptin has been evaluated in a range of genotoxicity assays and has not demonstrated mutagenic or clastogenic potential. Standard in vitro and in vivo tests have returned negative results.

Table 2: Summary of Genotoxicity Studies for Vildagliptin

Assay Type	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames Test)	S. typhimurium & E. coli	With and without S9	Negative
In Vitro Micronucleus Test	Cultured Mammalian Cells	With and without S9	Negative
In Vitro Chromosomal Aberration Assay	CHO cells	Not specified	Negative

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. These studies did not reveal a significant carcinogenic potential at exposures substantially higher than the maximum recommended human dose.

Table 3: Summary of Carcinogenicity Studies for Vildagliptin

Species	Duration	Dosing Regimen	Key Findings
Rat	2 years	Oral, up to 900 mg/kg	No increase in tumor incidence attributable to vildagliptin. [1] [2]
Mouse	2 years	Oral, up to 1000 mg/kg	Increased incidence of mammary adenocarcinomas and hemangiosarcomas at high doses. No-effect dose for mammary adenocarcinomas was 500 mg/kg and for hemangiosarcomas was 100 mg/kg. [1] [2]

Reproductive and Developmental Toxicity

Vildagliptin has been assessed for its effects on fertility and embryo-fetal development. The results suggest a low risk of reproductive and developmental toxicity at therapeutic doses.

Table 4: Summary of Reproductive and Developmental Toxicity of Vildagliptin

Study Type	Species	Key Findings
Fertility and Early Embryonic Development	Rat	No evidence of impaired fertility or reproductive performance.
Embryo-fetal Toxicity	Rat & Rabbit	Increased incidence of wavy ribs in rats at maternally toxic doses. No-effect dose of 75 mg/kg.[2]
Male Reproductive Toxicity	Rat	Dose-dependent reduction in sperm count and motility, and an increase in abnormal sperm at doses of 0.35, 0.70, and 1.40 mg/kg/day for 8 weeks. These effects were reversible. [3]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of vildagliptin by measuring its ability to induce reverse mutations at the histidine locus in several strains of *Salmonella typhimurium* and the tryptophan locus in *Escherichia coli*.

Methodology:

- Test Strains: Histidine-dependent strains of *S. typhimurium* (e.g., TA98, TA100, TA1535) and a tryptophan-dependent strain of *E. coli* (e.g., WP2uvrA) were used.[4]
- Procedure: The assay was performed using the plate incorporation method, both in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver).[4][5] Varying concentrations of vildagliptin were added to molten top agar containing the bacterial tester strain and poured onto minimal glucose agar plates.
- Incubation: Plates were incubated at 37°C for 48-72 hours.[6]

- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted and compared to solvent controls. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Test

Objective: To evaluate the clastogenic and aneugenic potential of vildagliptin by detecting the formation of micronuclei in cultured mammalian cells.

Methodology:

- Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is used.
- Procedure: Cells were exposed to various concentrations of vildagliptin for a short duration (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9. Cytochalasin-B was added to block cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Endpoint: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.^[7] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Two-Year Rodent Carcinogenicity Study

Objective: To assess the carcinogenic potential of vildagliptin following long-term oral administration to rats and mice.

Methodology:

- Species: Rats (e.g., Wistar) and mice.
- Dosing: Vildagliptin was administered daily via oral gavage for 104 weeks (2 years).^{[1][8]} At least three dose levels and a concurrent control group were used.

- Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded regularly.
- Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy. A comprehensive set of tissues from all animals was collected, preserved, and examined microscopically by a veterinary pathologist.
- Endpoint: The incidence, type, and location of tumors in the treated groups were compared to the control group to determine any carcinogenic effect.

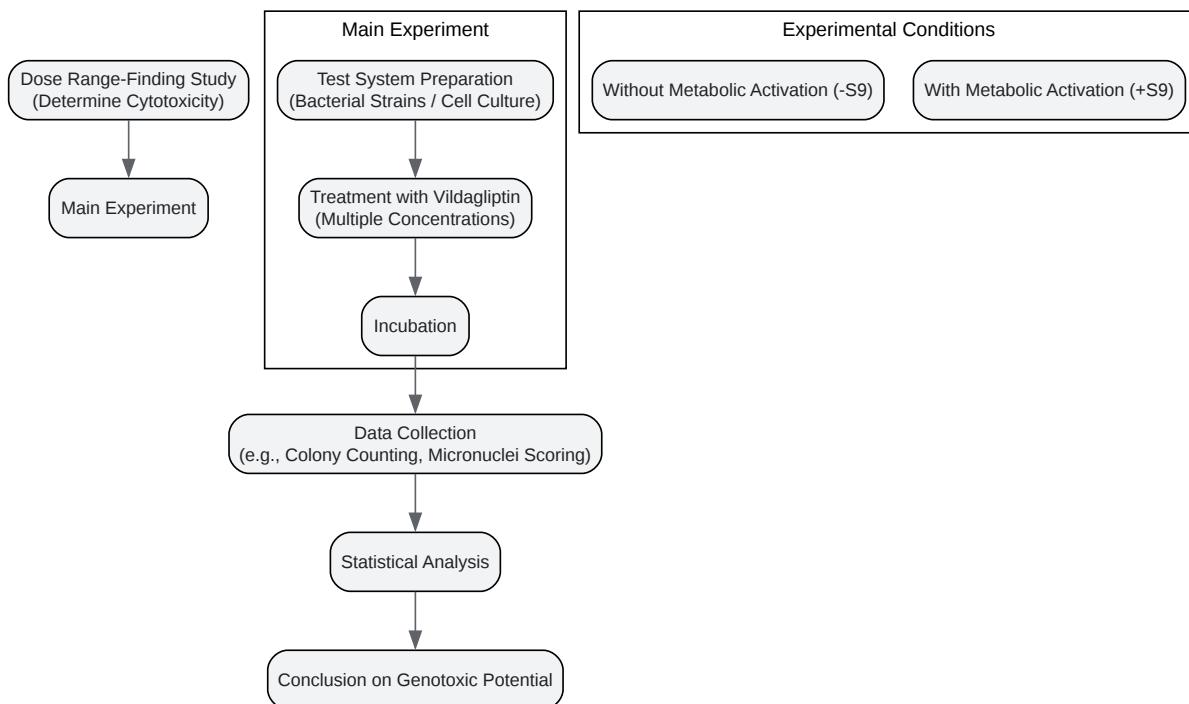
Reproduction/Developmental Toxicity Screening Test (based on OECD 421)

Objective: To provide an initial assessment of the potential effects of vildagliptin on male and female reproductive performance and on the development of the offspring.

Methodology:

- Species: Rat.
- Dosing: The test substance was administered orally to several groups of males and females. Males were dosed for a minimum of four weeks (including two weeks prior to mating) and females were dosed throughout the study (approximately 63 days).[9][10]
- Mating: A 1:1 mating ratio was used.
- Endpoints:
 - Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length were recorded. A gross necropsy and histopathological examination of reproductive organs were performed.[9][10]
 - Offspring: The number of live and dead pups, pup weight, and sex were recorded. Pups were examined for any gross abnormalities. Anogenital distance and nipple retention in male pups were also measured.[11]

Signaling Pathways and Experimental Workflows


Vildagliptin Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppression of glucagon secretion from pancreatic α -cells, ultimately improving glycemic control.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Caption: Vildagliptin's inhibition of DPP-4 enhances incretin effects.

General Workflow for In Vitro Genotoxicity Testing

The workflow for in vitro genotoxicity testing, such as the Ames test or micronucleus assay, follows a standardized procedure to ensure reliable and reproducible results. This involves dose range finding, the main experiment with and without metabolic activation, and data analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro genotoxicity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Studies in rodents with the dipeptidyl peptidase-4 inhibitor vildagliptin to evaluate possible drug-induced pancreatic histological changes that are predictive of pancreatitis and cancer development in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msnlabs.com [msnlabs.com]
- 3. scielo.br [scielo.br]
- 4. bulldog-bio.com [bulldog-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Toxicity Profile of Encelin (Vildagliptin): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094070#preliminary-toxicity-data-for-encelin\]](https://www.benchchem.com/product/b094070#preliminary-toxicity-data-for-encelin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com